molecular formula C28H18N2O4 B14180109 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl- CAS No. 848236-05-5

1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl-

Cat. No.: B14180109
CAS No.: 848236-05-5
M. Wt: 446.5 g/mol
InChI Key: DBLCQTHERPNLQB-UHFFFAOYSA-N
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Description

1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with carboxamide groups at the 1 and 3 positions, and phenyl groups attached to the nitrogen atoms of the carboxamide groups. The presence of the 9,10-dihydro-9,10-dioxo groups adds to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid derivatives. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to promote the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- involves its interaction with molecular targets through its functional groups. The compound can form chelates with metal ions, facilitating catalytic reactions. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a bidentate ligand and its potential antimicrobial properties further distinguish it from related compounds .

Properties

CAS No.

848236-05-5

Molecular Formula

C28H18N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

9,10-dioxo-1-N,3-N-diphenylanthracene-1,3-dicarboxamide

InChI

InChI=1S/C28H18N2O4/c31-25-20-13-7-8-14-21(20)26(32)24-22(25)15-17(27(33)29-18-9-3-1-4-10-18)16-23(24)28(34)30-19-11-5-2-6-12-19/h1-16H,(H,29,33)(H,30,34)

InChI Key

DBLCQTHERPNLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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